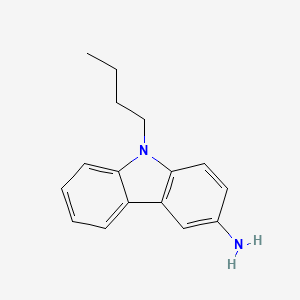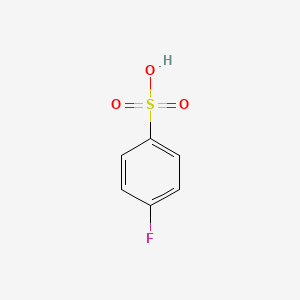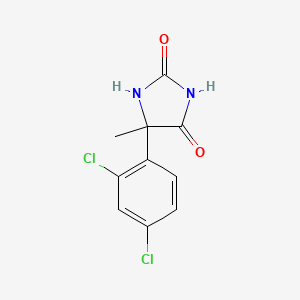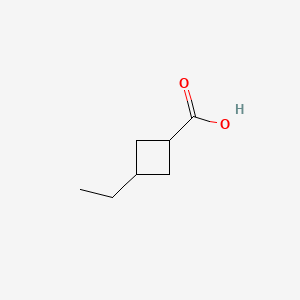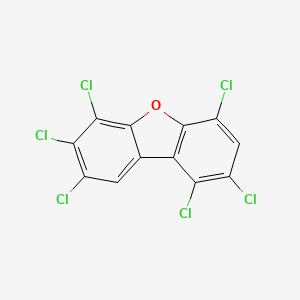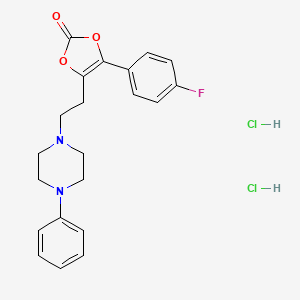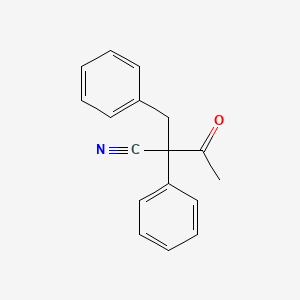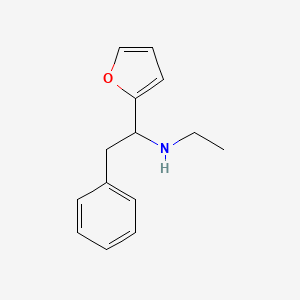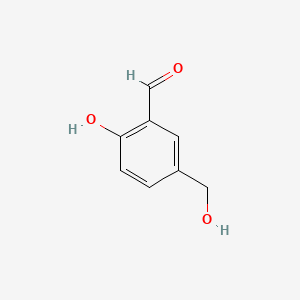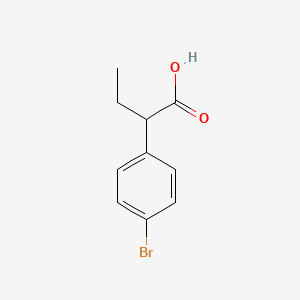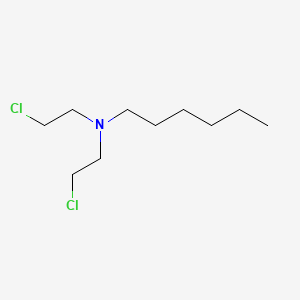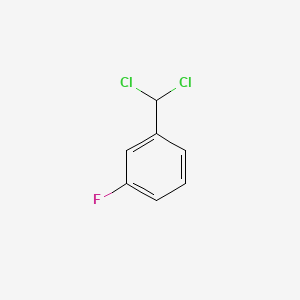
1-(二氯甲基)-3-氟苯
描述
1-(Dichloromethyl)-3-fluorobenzene is a compound that is part of the broader class of partially fluorinated benzenes. These compounds are of interest due to their unique chemical properties and potential applications in various fields, including organometallic chemistry and synthesis of pharmaceuticals. The presence of fluorine atoms in the benzene ring influences the electronic properties of the molecule and can affect its reactivity and interaction with other chemical species .
Synthesis Analysis
The synthesis of compounds related to 1-(Dichloromethyl)-3-fluorobenzene often involves the use of fluorinating agents or reactions that introduce fluorine atoms into the benzene ring. For instance, a practical and convenient method for the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene has been reported, which could potentially be adapted for the synthesis of fluorinated benzene derivatives . Additionally, the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate from related compounds demonstrates the feasibility of electrophilic aromatic substitution reactions to introduce fluorine into aromatic substrates .
Molecular Structure Analysis
The molecular structure of fluorinated benzenes, including those similar to 1-(Dichloromethyl)-3-fluorobenzene, can be influenced by the presence of fluorine atoms. These atoms can participate in weak intermolecular interactions such as C–H⋅⋅⋅F–C hydrogen bonding, which can affect the crystal packing and overall molecular conformation . The electronic effects of fluorine substituents also impact the binding strength to metal centers in organometallic complexes .
Chemical Reactions Analysis
Partially fluorinated benzenes can undergo various chemical reactions, including nucleophilic aromatic substitution. For example, dimethyl(trimethylsilyl)phosphane has been used to substitute fluorine atoms in difluorobenzenes, indicating that 1-(Dichloromethyl)-3-fluorobenzene could potentially participate in similar reactions . The reactivity of such compounds can also be influenced by solvent effects, as seen in the kinetics of reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Dichloromethyl)-3-fluorobenzene would be influenced by the dichloromethyl and fluorine substituents on the benzene ring. The presence of these substituents can affect the compound's boiling point, solubility, and density. For instance, the electrochemical fluorination of halobenzenes has been studied to understand the side reactions and mechanisms that can occur during the synthesis of fluorinated compounds, which can provide insights into the stability and reactivity of such molecules . Additionally, the infrared and Raman spectra of a related compound, 1-(chloromethyl)-4-fluorobenzene, have been measured, suggesting that similar spectroscopic techniques could be used to characterize 1-(Dichloromethyl)-3-fluorobenzene .
科学研究应用
1. Formylation of Electron-Rich Aromatic Rings
- Application Summary: This compound is used in the formylation of electron-rich aromatic rings. This process is an excellent way to produce aromatic aldehydes .
- Methods of Application: The formylation is mediated by TiCl4 and dichloromethyl methyl ether. It has been explored for a wide range of aromatic rings, including phenols, methoxy- and methylbenzenes .
- Results or Outcomes: The regioselectivity of this process is highly promoted by the coordination between the atoms present in the aromatic moiety and those in the metal core .
2. Post-Functional Synthesis of Trifluoromethylphenyl Diazirine Derivatives
- Application Summary: This compound is used in the post-functional synthesis of trifluoromethylphenyl diazirine derivatives for photoaffinity labeling .
- Methods of Application: The formylation with dichloromethyl methyl ether was performed using titanium chloride in dichloromethane for the 3-methoxy diazirine at 0°C .
- Results or Outcomes: The process resulted in the successful synthesis of trifluoromethylphenyl diazirine derivatives .
3. Preparation of 1-dichloromethyl- and 1-trichloromethylisoquinolines
- Application Summary: This compound is used in the one-step preparation of 1-dichloromethyl- and 1-trichloromethylisoquinolines .
- Methods of Application: The preparation involves an aza-Diels–Alder reaction of the readily available 3-dichloromethyl- and 3-trichloromethyl-1,2,4-triazines with 1,2-dehydrobenzene .
- Results or Outcomes: The procedure resulted in up to 40% yields .
4. Chloromethylation of Aromatic Compounds
- Application Summary: This compound is used in the chloromethylation of aromatic compounds, which are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Methods of Application: The chloromethylation is carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
- Results or Outcomes: The process affords the corresponding chloromethyl derivatives in good to excellent yields .
5. Chloromethylation of Aromatic Compounds
- Application Summary: This compound is used in the chloromethylation of aromatic compounds, which are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Methods of Application: The chloromethylation is carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
- Results or Outcomes: The process affords the corresponding chloromethyl derivatives in good to excellent yields .
安全和危害
未来方向
属性
IUPAC Name |
1-(dichloromethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRCPAOYPLZMLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193199 | |
| Record name | 1-(Dichloromethyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dichloromethyl)-3-fluorobenzene | |
CAS RN |
402-64-2 | |
| Record name | 1-(Dichloromethyl)-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Dichloromethyl)-3-fluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 402-64-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Dichloromethyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(dichloromethyl)-3-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




